Structural Differentiation: Cyclopentyl Amide vs. Dioxidotetrahydrothiophen Amide in 6-Bromo-2H-indazol-3-yl-5-oxopyrrolidine Series
The target compound differs from the closest publicly disclosed analog, 1-(6-bromo-2H-indazol-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-oxopyrrolidine-3-carboxamide (PubChem CID 71704275), by replacement of the polar dioxidotetrahydrothiophen amide substituent with a hydrophobic cyclopentyl group . The cyclopentyl variant has a lower molecular weight (391.3 vs. 441.3 g/mol) and a higher predicted lipophilicity (XLogP3 difference estimated at approximately +1.5 log units) [1]. No quantitative activity data were located for either compound in the publicly searchable domain as of the knowledge cutoff.
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 391.3 g/mol; XLogP3 not publicly reported but predicted higher than comparator |
| Comparator Or Baseline | 1-(6-bromo-2H-indazol-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-oxopyrrolidine-3-carboxamide (CID 71704275): MW 441.3 g/mol; XLogP3 = 0.5 |
| Quantified Difference | ΔMW = -50.0 g/mol; estimated ΔXLogP3 ≈ +1.5 (directionally higher lipophilicity) |
| Conditions | Computed physicochemical properties (PubChem, Lexichem TK 2.7.0, XLogP3 3.0) |
Why This Matters
The cyclopentyl group confers distinct physicochemical properties—lower molecular weight and higher lipophilicity—that influence membrane permeability, protein binding, and pharmacokinetic behavior, making it functionally non-interchangeable with the polar sulfone-containing analog for any assay requiring consistent ADME properties.
- [1] PubChem. 1-(6-bromo-2H-indazol-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-oxopyrrolidine-3-carboxamide. CID 71704275. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71704275 View Source
